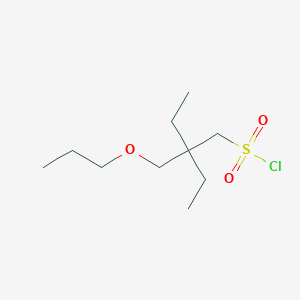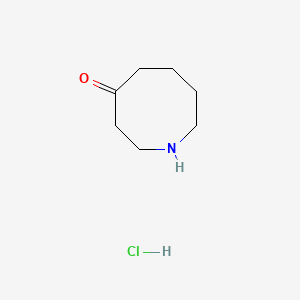
Azocan-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-4-one hydrochloride is a chemical compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azocan-4-one hydrochloride typically involves the reaction of azocane with hydrochloric acid. One common method is the aza-Michael addition, where azocane reacts with an acrylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of dichloromethane as a solvent and subsequent basification to isolate the product is a common practice .
化学反応の分析
Types of Reactions
Azocan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to azocane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes and their derivatives, which can be further utilized in different applications.
科学的研究の応用
Azocan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which azocan-4-one hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes .
類似化合物との比較
Similar Compounds
Azocane: The parent compound, which lacks the hydrochloride group.
Azetidine: A smaller ring structure with similar properties.
Oxetane: Another heterocyclic compound with oxygen instead of nitrogen.
Uniqueness
Azocan-4-one hydrochloride is unique due to its specific ring size and the presence of the hydrochloride group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous .
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
azocan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-1-2-5-8-6-4-7;/h8H,1-6H2;1H |
InChIキー |
MCHPZFUZUYLYSR-UHFFFAOYSA-N |
正規SMILES |
C1CCNCCC(=O)C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
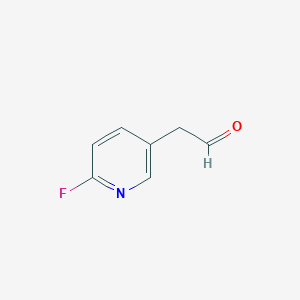
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
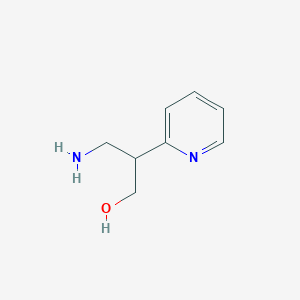
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)

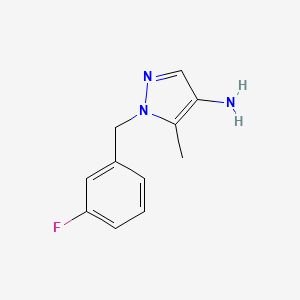


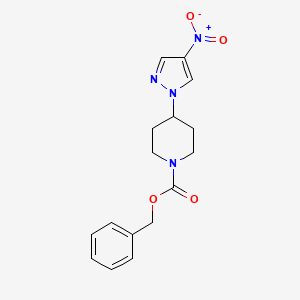
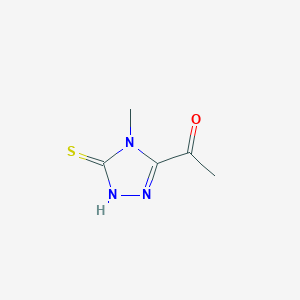
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
